molecular formula C10H9Cl2NOS B8367438 1-Amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one

1-Amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one

Cat. No. B8367438
M. Wt: 262.15 g/mol
InChI Key: BHZKKRQUMMJXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one is a useful research compound. Its molecular formula is C10H9Cl2NOS and its molecular weight is 262.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9Cl2NOS

Molecular Weight

262.15 g/mol

IUPAC Name

3-amino-5-(2,5-dichlorothiophen-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H9Cl2NOS/c11-9-4-8(10(12)15-9)5-1-6(13)3-7(14)2-5/h3-5H,1-2,13H2

InChI Key

BHZKKRQUMMJXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1N)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione (42.0 g) and ammonium acetate (36.9 g) in ethanol (840 ml) was refluxed for 12 hours. Under reduced pressure, the solvent was evaporated, and to the residue was added water. The crystals were filtered, washed with toluene and dried to give 1-amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one (40.3 g). To a solution of 1-amino-5-(2,5-dichlorothiophen-3-yl)cyclohexen-3-one (37.0 g) in ethanol (700 ml) and toluene (1400 ml) were added 3-oxobutylaldehydedimethylacetal (46.6 g) and powdery potassium hydroxide (7.7 g), and the mixture was refluxed. To the mixture was added powdery potassium hydroxide (1.6 g) 30 minutes later; powdery potassium hydroxide (1.6 g) and 3-oxobutylaldehydedimethylacetal (3.7 g) 1 hour later; and powdery potassium hydroxide (1.6 g) 1.5 hours later; and then the mixture was stirred at the same temperature for 2 hours. After the mixture was cooled, the solvent was evaporated under reduced pressure and to the residue was added ethyl acetate. The mixture was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, ethyl acetate was evaporated, and the thus obtained oil containing crystals were subjected to silica gel column (EtOAc/hexane) to remove starting materials. The thus obtained crystals were recrystallized from ethyl acetate-hexane to give 7-(2,5-dichlorothiophen-3-yl)-4-methyl-5,6,7,8-tetrahydroquinolin-5-one (32.6 g).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One

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